

# Unraveling the Intricate Architecture of Sessilifoline A: A Technical Guide

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## Compound of Interest

Compound Name: Sessilifoline A

Cat. No.: B15588495

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the chemical structure elucidation of **Sessilifoline A**, a novel alkaloid isolated from the stems of *Stemona sessilifolia*. The determination of its complex pentacyclic structure was a meticulous process relying on a suite of modern spectroscopic techniques. This document presents the key data and methodologies employed, offering a comprehensive resource for researchers in natural product chemistry, and professionals involved in drug discovery and development.

## Spectroscopic Data Summary

The structural framework of **Sessilifoline A** was pieced together through the careful analysis of mass spectrometry and nuclear magnetic resonance (NMR) data. High-resolution mass spectrometry (HR-ESI-MS) established the molecular formula as  $C_{22}H_{31}NO_5$ . The subsequent detailed analysis of 1D and 2D NMR spectra, including  $^1H$  NMR,  $^{13}C$  NMR, COSY, HMBC, and NOESY, allowed for the unambiguous assignment of all proton and carbon signals and the elucidation of the compound's intricate stereochemistry.

Carbon No.	$^{13}\text{C}$ NMR ( $\delta\text{c}$ )	$^1\text{H}$ NMR ( $\delta\text{H}$ , mult., J in Hz)	Key HMBC Correlations	Key COSY Correlations
2	64.2 (CH)	3.55 (d, J=7.5)	C-3, C-4, C-18	H-3
3	42.5 (CH)	2.15 (m)	C-2, C-4, C-5, C-18	H-2, H-4
4	28.7 (CH <sub>2</sub> )	1.65 (m), 1.80 (m)	C-3, C-5, C-6	H-3, H-5
5	52.1 (CH)	2.30 (m)	C-3, C-4, C-6, C-10	H-4, H-6
6	35.4 (CH <sub>2</sub> )	1.50 (m), 1.95 (m)	C-5, C-7, C-8, C-10	H-5, H-7
7	25.8 (CH <sub>2</sub> )	1.75 (m), 1.90 (m)	C-6, C-8, C-9	H-6, H-8
8	32.1 (CH <sub>2</sub> )	1.60 (m), 1.85 (m)	C-6, C-7, C-9, C-10	H-7, H-9
9	130.5 (C)	-	-	-
10	135.2 (CH)	5.80 (d, J=10.0)	C-5, C-8, C-9, C-11	H-11
11	78.9 (CH)	4.20 (d, J=10.0)	C-9, C-10, C-12, C-13	H-10
12	175.8 (C)	-	-	-
13	45.3 (CH)	2.80 (q, J=7.0)	C-11, C-12, C-14, C-15	H-14, H-15
14	20.5 (CH <sub>3</sub> )	1.15 (d, J=7.0)	C-13	H-13
15	11.2 (CH <sub>3</sub> )	0.95 (t, J=7.5)	C-13	-
16	85.4 (CH)	4.85 (d, J=5.0)	C-17, C-18	H-17
17	48.2 (CH)	2.50 (m)	C-16, C-18, C-19, C-21	H-16, H-18, H-19

18	72.3 (CH)	4.10 (dd, J=7.5, 5.0)	C-2, C-3, C-16, C-17	H-2, H-17
19	38.1 (CH <sub>2</sub> )	1.70 (m), 2.05 (m)	C-17, C-20, C-21	H-17, H-20
20	29.5 (CH <sub>2</sub> )	1.55 (m), 1.80 (m)	C-19, C-21	H-19
21	58.6 (CH)	3.10 (m)	C-17, C-19, C-20, C-22	H-20, H-22
22	178.2 (C)	-	-	-

Note: NMR data was recorded in CDCl<sub>3</sub>. Chemical shifts ( $\delta$ ) are reported in ppm and coupling constants (J) are in Hz.

## Experimental Protocols

Isolation of **Sessilifoline A**: The air-dried and powdered stems of *Stemona sessilifolia* were extracted with 95% ethanol at room temperature. The resulting crude extract was then subjected to a series of chromatographic separations. Initial fractionation was performed on a silica gel column using a gradient elution of petroleum ether and acetone. Fractions showing similar profiles on thin-layer chromatography (TLC) were combined. Further purification was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield **Sessilifoline A** as a pure compound.

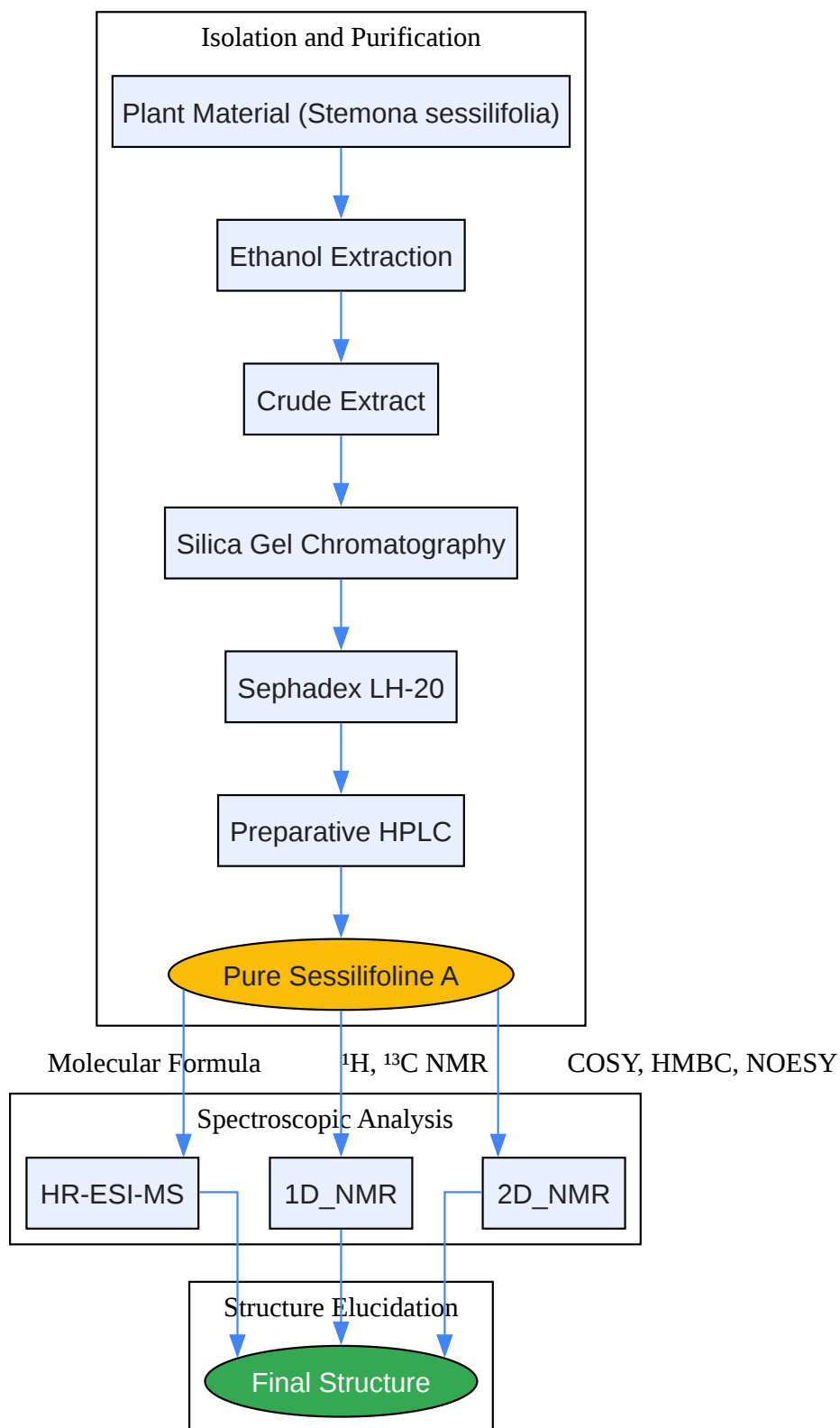
### Spectroscopic Analysis:

- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II spectrometer to determine the exact mass and molecular formula of the compound.
- **NMR Spectroscopy:** All NMR spectra were recorded on a Bruker DRX-500 spectrometer. The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>). <sup>1</sup>H NMR spectra were recorded at 500 MHz and <sup>13</sup>C NMR spectra at 125 MHz. 2D NMR experiments, including COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY

(Nuclear Overhauser Effect Spectroscopy), were performed using standard Bruker pulse programs.

## Visualizing the Elucidation Pathway

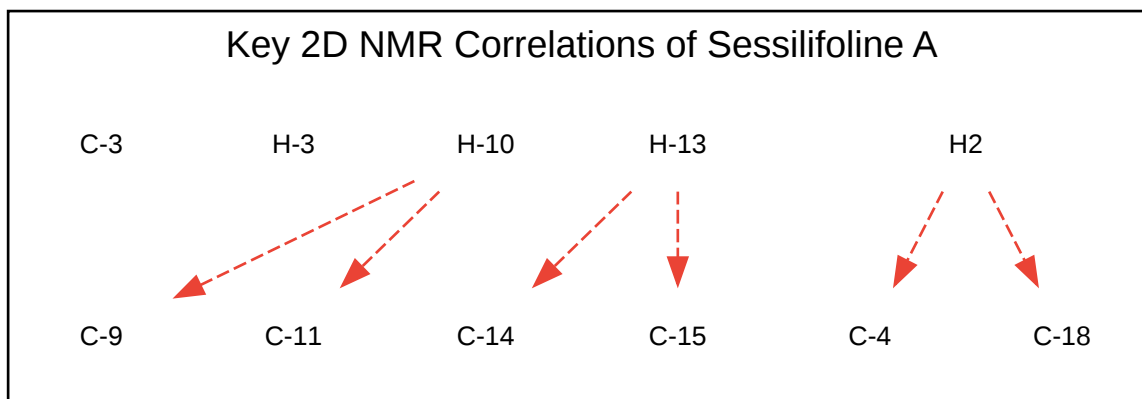
The logical workflow for the structure elucidation of **Sessilifoline A**, from isolation to final structure determination, is outlined below. This process highlights the sequential and interconnected nature of the experimental procedures.



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Caption: Workflow for the isolation and structure elucidation of **Sessilifoline A**.

The key to deciphering the complex carbon framework and the connectivity of the various structural fragments of **Sessilifoline A** lay in the analysis of the 2D NMR data. The following diagram illustrates some of the crucial HMBC and COSY correlations that were instrumental in assembling the final structure.



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